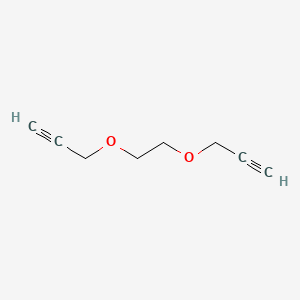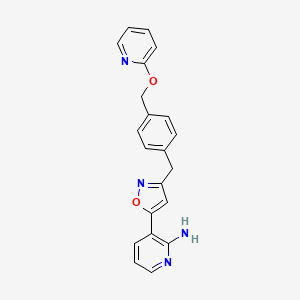
APX001A
概述
描述
It has a unique mechanism of action that inhibits the biosynthesis of glycosylphosphatidylinositol (GPI), which is essential for fungal cell wall integrity . This compound has shown potent activity against a wide range of clinically significant yeasts and molds, making it a promising candidate for the treatment of invasive fungal infections .
科学研究应用
E-1210 has a wide range of scientific research applications, including:
作用机制
E-1210 exerts its antifungal effects by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI), a crucial component of the fungal cell wall . This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death. The molecular targets of E-1210 include the enzymes involved in the GPI biosynthesis pathway, such as Gwt1 . By blocking these enzymes, E-1210 effectively prevents the formation of GPI-anchored proteins, which are essential for fungal survival .
生化分析
Biochemical Properties
APX001A plays a significant role in biochemical reactions by inhibiting the Gwt1 enzyme . This enzyme is required for acylation of inositol during glycosylphosphatidylinositol (GPI) anchor biosynthesis . The inhibition of this enzyme by this compound leads to the disruption of the localization of GPI-anchored cell wall mannoproteins in fungi .
Cellular Effects
This compound has shown potent activity against major fungal pathogens, including Candida, Aspergillus, and hard-to-treat molds, including Fusarium and Scedosporium . It interferes with cell wall synthesis, causing loss of cell viability .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the Gwt1 enzyme, an early step in the GPI anchor biosynthesis . This inhibition disrupts the maturation of GPI-anchored proteins, which are necessary for fungal growth and virulence .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated excellent in vivo efficacy in murine models of invasive fungal infections (IFIs) with target exposures ranging from 2 to 80 µg hours/mL . The plasma exposure to this compound was linear, dose-proportional, with low intersubject variability and a half-life of 2.5 days .
Dosage Effects in Animal Models
In animal models, this compound has shown significant efficacy against fungal infections. For instance, in a murine model of invasive pulmonary aspergillosis, this compound demonstrated potent in vitro and in vivo activity against Aspergillus fumigatus .
Metabolic Pathways
This compound targets the Gwt1 fungal enzyme, a highly conserved inositol acylase which catalyzes an early step in the GPI-anchored biosynthesis pathway . This pathway plays a crucial role in the fungal cell wall integrity .
Transport and Distribution
Given its mechanism of action, it can be inferred that this compound likely interacts with the fungal cell wall, thereby affecting its integrity .
Subcellular Localization
This compound targets the Gwt1 enzyme, which plays a crucial role in the localization of GPI-anchored cell wall mannoproteins in fungi . This suggests that this compound acts at the cell wall level, affecting the localization of these mannoproteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of E-1210 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its antifungal activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of E-1210 follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability . The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反应分析
Types of Reactions
E-1210 undergoes various chemical reactions, including:
Oxidation: E-1210 can be oxidized under specific conditions to form reactive intermediates.
Reduction: The compound can be reduced to modify its functional groups, enhancing its biological activity.
Substitution: E-1210 can undergo substitution reactions where specific atoms or groups are replaced with others to alter its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve the desired substitutions.
Major Products Formed
The major products formed from these reactions include modified derivatives of E-1210 with enhanced antifungal activity or altered pharmacokinetic properties. These derivatives are studied for their potential therapeutic applications .
相似化合物的比较
E-1210 is unique in its mechanism of action compared to other antifungal agents. While traditional antifungals like fluconazole and amphotericin B target ergosterol synthesis or membrane integrity, E-1210 specifically inhibits GPI biosynthesis . This novel mechanism makes it effective against strains that are resistant to other antifungals .
Similar Compounds
Fluconazole: Targets ergosterol synthesis.
Amphotericin B: Disrupts membrane integrity.
Voriconazole: Inhibits ergosterol synthesis.
Micafungin: Inhibits β-1,3-glucan synthesis.
E-1210’s unique mechanism and broad-spectrum activity make it a valuable addition to the arsenal of antifungal agents, offering new hope for the treatment of resistant fungal infections.
属性
IUPAC Name |
3-[3-[[4-(pyridin-2-yloxymethyl)phenyl]methyl]-1,2-oxazol-5-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c22-21-18(4-3-11-24-21)19-13-17(25-27-19)12-15-6-8-16(9-7-15)14-26-20-5-1-2-10-23-20/h1-11,13H,12,14H2,(H2,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEKTEUGRLFBSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCC2=CC=C(C=C2)CC3=NOC(=C3)C4=C(N=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045473 | |
| Record name | (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936339-60-5 | |
| Record name | E-1210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936339605 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3-(3-(4-(((Pyridin-2-yl)oxy)methyl)benzyl)isoxazol-5-yl)pyridin-2-)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-(4-(Pyridin-2-yloxymethyl)--benzyl)-isoxazol-5-yl)-pyridin-2-ylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Manogepix | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1P18ID9L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

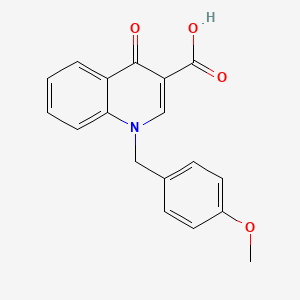
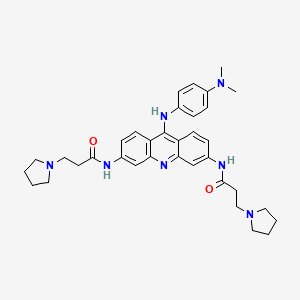
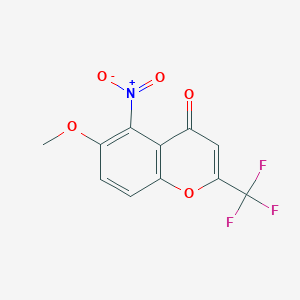
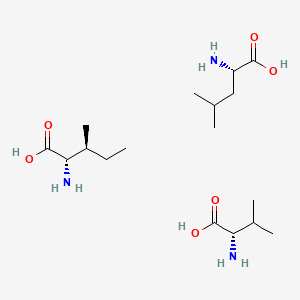
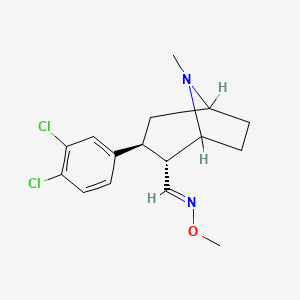
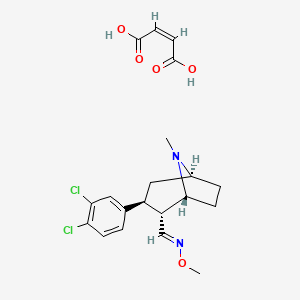
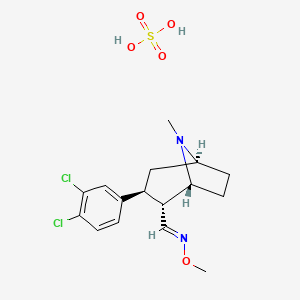

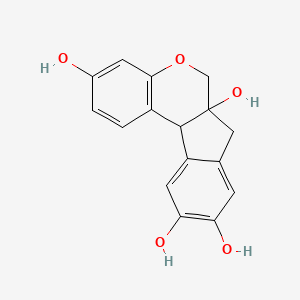
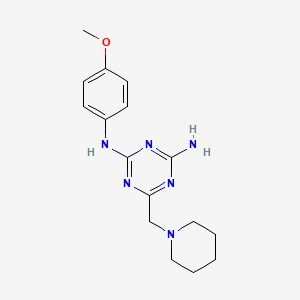
![2-(4-methylphenyl)-4H-benzo[h]chromen-4-one](/img/structure/B1667514.png)
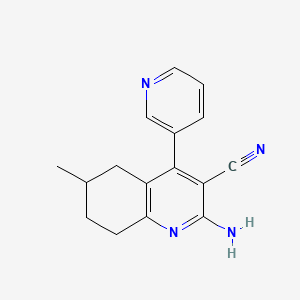
![2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide](/img/structure/B1667517.png)
